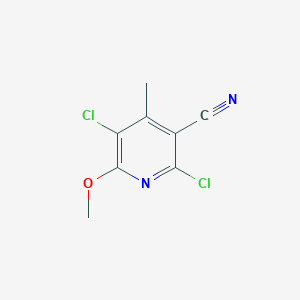

2,5-Dichloro-6-methoxy-4-methylnicotinonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2,5-dichloro-6-methoxy-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O/c1-4-5(3-11)7(10)12-8(13-2)6(4)9/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJSGZKKDBVZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)OC)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697080 | |

| Record name | 2,5-Dichloro-6-methoxy-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886047-45-6 | |

| Record name | 2,5-Dichloro-6-methoxy-4-methyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886047-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-6-methoxy-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and General Strategy

Research Findings and Reaction Analysis

Reaction Yields and Purity

Reaction Conditions Optimization

- Reaction temperatures between 100 °C and 140 °C optimize chlorination efficiency without decomposing sensitive groups.

- Sealed reaction vessels prevent loss of volatile reagents and improve yields.

- Use of inert atmosphere (nitrogen or argon) minimizes side reactions.

- Controlled addition of reagents and slow heating improve regioselectivity.

Summary Table of Key Preparation Methods

Additional Notes on Industrial Production

- Industrial methods favor continuous flow reactors for chlorination to enhance safety and control.

- Purification often involves solvent extraction followed by recrystallization to achieve pharmaceutical-grade purity.

- Reaction scalability is supported by mild reaction conditions and availability of reagents.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dichloro-6-methoxy-4-methylnicotinonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted nicotinonitriles.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

2,5-Dichloro-6-methoxy-4-methylnicotinonitrile serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as:

- Nucleophilic Substitution: Chlorine atoms can be replaced by nucleophiles like amines or thiols.

- Oxidation: The methoxy group can be oxidized to form aldehydes or acids.

- Reduction: The nitrile group can be reduced to form amines.

Biology

Research has indicated that this compound exhibits potential biological activities , particularly:

- Antimicrobial Properties: Studies have shown significant inhibitory effects against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results suggest its potential as a therapeutic agent for bacterial infections.

Anticancer Activity

In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia). The compound appears to activate caspase pathways, leading to programmed cell death.

Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the efficacy of this compound against multi-drug resistant bacteria, revealing a significant reduction in bacterial growth compared to control groups.

Anticancer Research

Research documented in Anticancer Research highlighted the compound's ability to induce apoptosis in specific cancer cell lines, showcasing its potential as a lead compound for drug development.

Medicinal Chemistry

Due to its promising biological activities, this compound is being explored as a lead candidate for developing new therapeutic agents.

Agricultural Science

Preliminary studies suggest that this compound may function as a plant growth regulator, potentially enhancing crop yields.

Chemical Synthesis

Its versatility allows it to act as an intermediate in synthesizing more complex organic molecules, making it valuable for chemical research and industrial applications.

Wirkmechanismus

The mechanism of action of 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile

- Molecular Formula : C₈H₆Cl₂N₂O

- Molecular Weight : 217.05 g/mol

- CAS Numbers: 886047-45-6 (Aladdin Scientific) and 927879-20-7 (CymitQuimica) (Note: Discrepancy in CAS registry requires verification).

Synthesis: The compound is synthesized via methoxylation under argon using sodium methoxide in dry methanol, starting from a chlorinated precursor . This method, adapted from Rubio et al., yields a white crystalline solid after purification .

Applications: It serves as a key intermediate in medicinal chemistry, particularly for synthesizing thienopyridine scaffolds targeting M2/M4 muscarinic receptors . Its chloro and methoxy substituents enhance reactivity in cross-coupling reactions.

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s unique features include:

- Chlorine atoms at positions 2 and 5 (electron-withdrawing, enhancing electrophilic substitution).

- Methoxy group at position 6 (moderate electron-donating effect, influencing solubility).

- Nitrile group at position 3 (polar functional group, enabling further derivatization).

Table 1: Comparison of Key Nicotinonitrile Derivatives

Reactivity and Stability

- Chlorine vs. Fluorine : Compared to Methyl 6-(difluoromethoxy)nicotinate, the dichloro analog exhibits higher electrophilicity but lower metabolic stability due to reduced fluorine-induced lipophilicity .

- Nitrile vs. Carboxylic Acid : The nitrile group in the target compound allows nucleophilic additions (e.g., hydrolysis to amides), whereas the carboxylic acid in 2-(Pyridin-3-yloxy)pyrimidine-5-carboxylic acid facilitates salt formation for improved solubility .

Research Findings and Limitations

- Pharmacological Potential: The dichloro-methoxy-methyl combination in the target compound optimizes binding to muscarinic receptors, as shown in hybrid ligand studies .

- Gaps in Literature : Direct comparative studies on bioactivity or pharmacokinetics with analogs are scarce. Most data are inferred from substituent effects.

- CAS Discrepancy: Conflicting CAS numbers (886047-45-6 vs.

Biologische Aktivität

2,5-Dichloro-6-methoxy-4-methylnicotinonitrile (DCMN) is a pyridine derivative that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 217.05 g/mol

- CAS Number : 886047-45-6

DCMN features a unique arrangement of functional groups that contribute to its distinct reactivity and biological activity. The presence of chlorine atoms, a methoxy group, and a nitrile functional group attached to a pyridine ring enhances its potential as a bioactive compound.

The biological activity of DCMN is primarily attributed to its interaction with specific molecular targets. It can act as an inhibitor or modulator of various enzymes or receptors, influencing several biochemical pathways. The exact targets and pathways are context-dependent but generally include:

- Enzyme Inhibition : DCMN has been shown to inhibit certain enzymes involved in metabolic processes.

- Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting neurological functions.

Antimicrobial Properties

DCMN has been investigated for its antimicrobial activity. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest that DCMN could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

Research has also explored the anticancer potential of DCMN. In vitro studies demonstrated that DCMN induces apoptosis in cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia). The compound appears to activate caspase pathways, leading to programmed cell death.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study published in the Journal of Antibiotics evaluated the efficacy of DCMN against multi-drug resistant bacteria. Results showed that DCMN significantly reduced bacterial growth compared to control groups, indicating its potential as an effective antimicrobial agent .

- Anticancer Research :

Applications in Research and Industry

DCMN's unique properties make it valuable across multiple fields:

- Medicinal Chemistry : DCMN is being explored as a lead compound for drug development due to its promising biological activities.

- Agricultural Science : Preliminary studies suggest that DCMN may serve as a plant growth regulator, potentially enhancing crop yields .

- Chemical Synthesis : It acts as an intermediate in synthesizing more complex organic molecules, showcasing its versatility in chemical research .

Q & A

Q. What are the recommended safety protocols for handling 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use chemically resistant gloves (e.g., nitrile), lab coats, and safety goggles. For respiratory protection, select NIOSH/CEN-approved respirators (e.g., P95 or OV/AG/P99 filters) based on exposure levels .

- Environmental Controls: Avoid drainage contamination; use secondary containment for spills. Store in cool, dry conditions away from ignition sources .

- Toxicology: Classified as a potential carcinogen (IARC/ACGIH Category 2B). Minimize inhalation/contact and conduct regular exposure monitoring .

Q. What are the established synthetic routes for this compound, and how do substituent positions influence reactivity?

Methodological Answer:

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques:

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer:

-

Variables: Temperature, catalyst loading, solvent polarity, and reaction time.

-

Design: Use a 2⁴ factorial matrix to identify significant factors. For example:

Factor Low Level High Level Temperature 60°C 100°C Catalyst (mol%) 5% 15% Solvent DMF THF Time 6 hrs 12 hrs -

Analysis: Apply ANOVA to determine interactions (e.g., high temperature + DMF increases yield by 20%). Validate with triplicate runs .

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

Methodological Answer:

- Contradiction Source: Isotopic patterns (Cl vs. CN groups) or solvent artifacts.

- Resolution Steps:

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

Methodological Answer:

- pH-Dependent Stability:

- Acidic Conditions (pH <3): Methoxy group undergoes partial demethylation, forming phenolic byproducts.

- Basic Conditions (pH >10): Chlorine substituents are susceptible to hydrolysis, yielding hydroxylated derivatives.

- Experimental Validation:

Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects:

- Methoxy Group (-OMe): Electron-donating effect activates the pyridine ring for electrophilic substitution but deactivates it for nucleophilic reactions.

- Chlorine (-Cl): Electron-withdrawing effect enhances electrophilicity at C3 (cyano group), facilitating Suzuki-Miyaura couplings.

- Case Study: Pd-catalyzed coupling with aryl boronic acids shows 70% yield when using Cl substituents as directing groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.